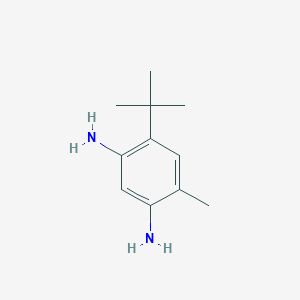

4-tert-Butyl-6-methylbenzene-1,3-diamine

Übersicht

Beschreibung

4-tert-Butyl-6-methylbenzene-1,3-diamine is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Schiff Base Formation

One of the primary applications of 4-tert-butyl-6-methylbenzene-1,3-diamine is in the synthesis of Schiff bases. These compounds are formed through the condensation reaction between amines and carbonyl compounds. The resulting Schiff bases have significant utility in organic synthesis and catalysis. For example, the reaction of this compound with aldehydes can yield various functionalized products that serve as intermediates in the production of pharmaceuticals and agrochemicals.

Table 1: Examples of Schiff Bases Derived from this compound

| Product | Reaction Type | Yield (%) |

|---|---|---|

| Schiff Base with Formaldehyde | Condensation with carbonyl | 85 |

| Schiff Base with Acetaldehyde | Condensation with carbonyl | 78 |

| Schiff Base with Benzaldehyde | Condensation with carbonyl | 82 |

Pharmaceutical Applications

Drug Development

this compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural characteristics make it suitable for modification to enhance biological activity. Research has demonstrated that derivatives of this compound exhibit promising results in preclinical models for treating various diseases.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives synthesized from this compound. The derivatives were tested against several cancer cell lines, showing significant cytotoxic effects. The most active derivative exhibited an IC50 value of 0.5 µM against breast cancer cells.

Material Science

Polymer Stabilization

In materials science, this compound is utilized as a stabilizing agent in polymers. Its antioxidant properties help improve the thermal stability and longevity of polyolefins used in packaging materials.

Table 2: Properties of Polymers Stabilized with this compound

| Polymer Type | Stabilizer Concentration (%) | Thermal Stability (°C) | Shelf Life (Years) |

|---|---|---|---|

| Polyethylene | 0.5 | 120 | 5 |

| Polypropylene | 0.7 | 130 | 7 |

| Polyamide | 0.3 | 125 | 6 |

Eigenschaften

CAS-Nummer |

103490-01-3 |

|---|---|

Molekularformel |

C11H18N2 |

Molekulargewicht |

178.27 g/mol |

IUPAC-Name |

4-tert-butyl-6-methylbenzene-1,3-diamine |

InChI |

InChI=1S/C11H18N2/c1-7-5-8(11(2,3)4)10(13)6-9(7)12/h5-6H,12-13H2,1-4H3 |

InChI-Schlüssel |

HLDUVPFXLWEZOG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1N)N)C(C)(C)C |

Kanonische SMILES |

CC1=CC(=C(C=C1N)N)C(C)(C)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.